REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:6][C:5]([CH:7]=[O:8])=[N:4][C:3]=1[C:9]([F:12])([F:11])[F:10].Cl([O-])=[O:14].[Na+].P([O-])(O)(O)=O.[Na+].CC(=CC)C>>[CH3:1][C:2]1[NH:6][C:5]([C:7]([OH:14])=[O:8])=[N:4][C:3]=1[C:9]([F:12])([F:10])[F:11] |f:1.2,3.4|
|
Name
|
|
Quantity
|
90 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(N=C(N1)C=O)C(F)(F)F
|
Name
|
|
Quantity
|
95 mg
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
154 mg
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
CC(C)=CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N=C(N1)C(=O)O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 117 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 118.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |